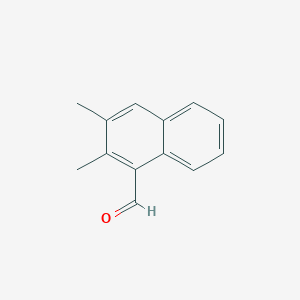

2,3-Dimethyl-1-naphthaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

5811-89-2 |

|---|---|

Molecular Formula |

C13H12O |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

2,3-dimethylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C13H12O/c1-9-7-11-5-3-4-6-12(11)13(8-14)10(9)2/h3-8H,1-2H3 |

InChI Key |

KCKAGGPNSPNAOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethyl 1 Naphthaldehyde and Its Structural Analogues

Established Synthetic Routes for Naphthaldehydes

The introduction of a formyl group onto the naphthalene (B1677914) nucleus is a cornerstone of various synthetic pathways. Traditional methods, while effective, often involve multiple steps and can present challenges in achieving specific substitution patterns.

Conventional Multistep Approaches

Classical methods for the synthesis of naphthaldehydes include the Vilsmeier-Haack, Gattermann, and Sommelet reactions. The Vilsmeier-Haack reaction, which employs a substituted formamide (B127407) and phosphorus oxychloride, is a widely used method for the formylation of electron-rich aromatic compounds, including naphthalenes. commonorganicchemistry.comwikipedia.orgoup.com The reaction proceeds through an electrophilic aromatic substitution, where the Vilsmeier reagent (a chloroiminium ion) attacks the aromatic ring. commonorganicchemistry.comwikipedia.org For naphthalenes, the substitution typically occurs at the more reactive α-position (C1 or C4).

Another established method is the Sommelet reaction, which involves the reaction of a halomethylnaphthalene with hexamethylenetetramine, followed by hydrolysis to yield the corresponding aldehyde. orgsyn.org For instance, 1-chloromethylnaphthalene can be converted to 1-naphthaldehyde (B104281) in good yields using this method. orgsyn.org The oxidation of methylnaphthalenes also provides a route to naphthaldehydes.

A summary of common conventional methods is presented in the table below.

| Reaction | Reagents | Typical Substrate | Key Features |

| Vilsmeier-Haack | N,N-Dimethylformamide (DMF), POCl₃ | Electron-rich naphthalenes | Formylation at the α-position |

| Gattermann | HCN, AlCl₃ | Naphthalene | Can lead to isomer mixtures |

| Sommelet | Hexamethylenetetramine, H₂O/Acid | Halomethylnaphthalenes | Useful for converting benzylic halides |

| Oxidation | Oxidizing agents (e.g., SeO₂, CrO₃) | Methylnaphthalenes | Selectivity can be an issue |

Regioselective Synthesis Strategies

The primary challenge in synthesizing polysubstituted naphthaldehydes like 2,3-Dimethyl-1-naphthaldehyde (B12817531) lies in controlling the site of formylation. The directing effects of the substituents on the naphthalene ring play a crucial role. In the case of 2,3-dimethylnaphthalene (B165509), the electronic and steric effects of the two methyl groups influence the position of electrophilic attack.

Research has shown that the Gattermann formylation of 2,3-dimethylnaphthalene at elevated temperatures (above 65°C) can lead to an anomalous product, 2,4-dimethylnaphthalene-1-carbaldehyde, due to rearrangement reactions. tandfonline.com This highlights the difficulty in achieving the desired 1-formylation without side reactions.

The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride, is another method for introducing a formyl group. wikipedia.org However, the regioselectivity of this reaction on substituted naphthalenes can also be variable and influenced by the substitution pattern and reaction conditions. For electron-rich phenols, ortho-formylation is often observed. wikipedia.org

Strategies to enhance regioselectivity often involve the use of directing groups or carefully controlling reaction parameters such as temperature and catalyst choice. For instance, in the synthesis of pyrene-1-carbaldehyde derivatives, the use of bulky substituents has been explored to control the position of formylation.

Green Chemistry Approaches in Naphthaldehyde Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Solvent-Free Reaction Protocols and Efficiency Enhancement

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the use of often hazardous organic solvents. These reactions can lead to improved efficiency, shorter reaction times, and easier product isolation. tandfonline.comtandfonline.comresearchgate.net An example of a solvent-free reaction relevant to aldehydes is the Cannizzaro reaction of α-naphthaldehyde, which can be carried out by heating with potassium hydroxide (B78521) without any solvent. wikipedia.org

Microwave-assisted synthesis is another green technique that can significantly accelerate reaction rates and improve yields. The application of microwave irradiation in the synthesis of heterocyclic compounds derived from naphthaldehydes has been demonstrated to be highly efficient. thieme-connect.de

A comparative study on the synthesis of 2-hydroxy-1-naphthaldehyde (B42665) based barbiturates highlighted the advantages of a solvent-free method over conventional solvent-assisted synthesis, noting excellent yields and shorter reaction times. tandfonline.comtandfonline.comresearchgate.net

| Green Approach | Methodology | Advantages | Example Application |

| Solvent-Free Synthesis | Grinding or heating reactants without a solvent | Reduced waste, easier work-up, often faster | Cannizzaro reaction of naphthaldehyde |

| Microwave-Assisted | Using microwave irradiation to heat the reaction | Rapid heating, shorter reaction times, higher yields | Synthesis of indazole derivatives |

Eco-Friendly Catalytic Systems, e.g., Chitosan-SO3H

The development of heterogeneous and recyclable catalysts is a key aspect of green chemistry. Chitosan (B1678972), a biodegradable polymer derived from chitin, can be functionalized to create effective and environmentally friendly catalysts. Sulfonated chitosan (Chitosan-SO₃H) has emerged as a highly efficient and reusable solid acid catalyst for various organic transformations. tandfonline.comtandfonline.comresearchgate.net

Chitosan-SO₃H has been successfully employed in the synthesis of barbiturate (B1230296) derivatives from 2-hydroxy-1-naphthaldehyde under solvent-free conditions. tandfonline.comtandfonline.comresearchgate.net The catalyst can be easily recovered and reused multiple times without a significant loss in activity, making the process more sustainable and economical. tandfonline.comtandfonline.comresearchgate.net The use of such biodegradable and biocompatible catalysts represents a significant advancement in the green synthesis of naphthaldehyde derivatives and their downstream products. tandfonline.comtandfonline.comresearchgate.netncsu.edunih.govresearchgate.netresearchgate.net

Advanced Catalytic Syntheses of Functionalized Naphthaldehydes

Modern organic synthesis increasingly relies on the development of highly selective and efficient catalytic systems. Transition-metal catalysis has opened up new avenues for the synthesis of complex functionalized aromatic compounds, including naphthaldehydes.

Recent research has demonstrated the use of transition metal ions like Cu(II), Ni(II), Co(II), and Cd(II) as efficient catalysts for the Vilsmeier-Haack formylation of hydrocarbons. researchgate.net These catalysts can significantly accelerate the reaction rate. researchgate.net Furthermore, a catalytic version of the Vilsmeier-Haack reaction has been developed using a P(III)/P(V)═O cycle, which avoids the use of stoichiometric and caustic POCl₃. nih.govx-mol.com This catalytic approach has been successfully applied to the C1-deuterated formylation of indoles. nih.govx-mol.com

Rhodium-catalyzed C-H activation has also emerged as a powerful tool for the synthesis of substituted naphthaldehydes. These advanced catalytic methods offer high levels of control over regioselectivity and functional group tolerance, providing access to a wide range of complex naphthaldehyde derivatives that are difficult to prepare using traditional methods.

| Catalytic System | Reaction Type | Key Advantages |

| Transition Metal Ions (Cu, Ni, Co, Cd) | Vilsmeier-Haack Formylation | Rate acceleration |

| P(III)/P(V)═O Cycle | Catalytic Vilsmeier-Haack | Avoids stoichiometric caustic reagents |

| Rhodium Catalysis | C-H Activation | High regioselectivity, functional group tolerance |

Lewis Acid Catalyzed Transformations and Selectivity Reversal

The photochemical behavior of naphthaldehydes can be dramatically altered by the presence of Lewis acids, leading to a reversal of typical reaction selectivity. researchgate.netrsc.orgnih.govnih.gov In the absence of a Lewis acid, irradiation of naphthaldehydes typically results in reactions at the carbonyl group, such as Paternò–Büchi reactions to form oxetanes, photoreductions to alcohols, or other photoadditions. rsc.orgnih.gov However, upon coordination of a Lewis acid like aluminum bromide (AlBr₃) or ethylaluminum dichloride (EtAlCl₂) to the carbonyl oxygen, the molecule's photochemical reactivity shifts. rsc.orgnih.gov This coordination alters the character of the lowest excited states to π,π*, making the aromatic core the reactive site. rsc.org

This shift enables a visible light-mediated [2+2] photocycloaddition between the naphthalene C1/C2 bond and an olefin. rsc.orgnih.gov For instance, the reaction of 1-naphthaldehyde with 2,3-dimethyl-2-butene (B165504) in the presence of AlBr₃ does not yield carbonyl addition products but instead, after a subsequent rearrangement of the initial cyclobutane (B1203170) intermediate, produces a C2-alkylated naphthalene derivative. rsc.orgnih.gov In the case of 2-naphthaldehyde (B31174), the intermediate cyclobutane product can be stable and isolable. nih.gov

This strategy has been extended to enantioselective transformations by employing chiral Lewis acids. A notable example involves a cascade reaction where 1-naphthaldehyde derivatives undergo a visible light-triggered ortho-photocycloaddition and subsequent acid-catalyzed rearrangement. nih.govrsc.orgtum.de Catalyzed by a chiral AlBr₃-activated 1,3,2-oxazaborolidine, this process yields enantioenriched polycyclic benzoisochromenes with high yields (65–93%) and excellent enantiomeric excess (82–96% ee). nih.govrsc.orgtum.de

| Naphthaldehyde Substrate | Lewis Acid Catalyst | Reactant | Key Outcome | Yield | Reference |

|---|---|---|---|---|---|

| 1-Naphthaldehyde | AlBr₃ (25 mol%) | 2,3-dimethyl-2-butene | Rearranged C2-alkylated naphthalene product (Aldehyde 8) | Not specified | rsc.orgnih.gov |

| 2-Naphthaldehyde | AlBr₃ (5 mol%) | 2,3-dimethyl-2-butene | Stable cyclobutane adduct (Product 13) | 56% | nih.gov |

| 1-Naphthaldehyde derivative (7a) | AlBr₃ (racemic) | Intramolecular olefin | Racemic benzoisochromene (rac-8a) | 42% | rsc.orgtum.de |

| Various 1-naphthaldehyde derivatives | Chiral AlBr₃-activated 1,3,2-oxazaborolidine | Intramolecular olefin | Enantioenriched polycyclic benzoisochromenes | 65-93% | nih.govrsc.orgtum.de |

Organocatalytic Systems for Directed Synthesis

Organocatalysis provides a powerful, metal-free approach for the asymmetric functionalization of naphthaldehydes and related compounds. nih.gov These systems are instrumental in creating stereocenters with high fidelity. Proline-type organocatalysts, for example, have been widely used to facilitate reactions of carbonyls and imines. nih.gov

Specific applications involving naphthaldehyde derivatives demonstrate the utility of this approach. In one study, α-aminotetrazole derivatives were used as organocatalysts for the aldol (B89426) reaction between 2-naphthaldehyde and acetone, producing the (R)-configured aldol product with up to 98% enantiomeric excess. mdpi.com Another example is the asymmetric Mannich reaction of acetone, p-methoxyanisidine, and 2-naphthaldehyde, which, when catalyzed by a specific organocatalyst (20 mol%), afforded the desired single enantiomer product in up to 94% yield. google.com These examples underscore the capacity of organocatalysts to direct the formation of complex, chiral molecules from naphthaldehyde precursors under mild conditions.

| Reaction Type | Naphthaldehyde Substrate | Catalyst Type | Key Outcome | Yield / ee | Reference |

|---|---|---|---|---|---|

| Aldol Reaction | 2-Naphthaldehyde | α-Aminotetrazole derivatives | (R)-configured aldol product | up to 98% ee | mdpi.com |

| Mannich Reaction | 2-Naphthaldehyde | Proline-derived organocatalyst V | Single enantiomer γ-keto-α-amino acid derivative | up to 94% yield | google.com |

| Diels-Alder Reaction | Deconjugated enones (from naphthaldehydes) | Proline-derived catalyst C6 | 3,4-dihydropyrans | Excellent ee | mdpi.com |

Transition Metal-Mediated Syntheses, e.g., Palladium-Catalyzed C-H Amination

Transition metal catalysis, particularly with palladium, has emerged as a formidable tool for the direct C-H functionalization of naphthalene rings. researchgate.net These methods offer high regioselectivity and functional group tolerance, enabling the introduction of various substituents onto the aromatic core.

A prime example is the palladium-catalyzed C-H amination. Research has described a method for the remote C-H dimethylamination of 1-chloromethylnaphthalenes using N,N-dimethylformamide (DMF) as the amino source. rsc.orgrsc.org This reaction occurs exclusively at the 4-position of the naphthalene ring, affording 1-(N,N-dimethylamino)-4-alkylnaphthalenes in good to high yields under mild conditions. rsc.orgrsc.org In a related strategy, picolinamide-directed C8-H amination of 1-naphthylamine (B1663977) derivatives with secondary aliphatic amines was achieved using a palladium catalyst, providing a novel route to 1,8-naphthalenediamine derivatives. acs.org

Beyond amination, other transition metals have been used for different C-H functionalizations. An iridium-based catalyst system, employing a tunable transient directing group (TDG), allows for the highly regioselective methylation of 1-naphthaldehydes at either the ortho- or peri-position. nih.gov This strategy provides a practical route to di-substituted naphthalene derivatives, which can be generated on a gram scale. nih.gov

| Catalyst System | Substrate | Functionalization | Position | Product | Reference |

|---|---|---|---|---|---|

| Palladium | 1-Chloromethylnaphthalenes | Dimethylamination | C4 | 1-(N,N-Dimethylamino)-4-alkylnaphthalenes | rsc.orgrsc.org |

| Palladium | 1-Naphthylamine derivatives (with picolinamide (B142947) directing group) | Amination | C8 | 1,8-Naphthalenediamine derivatives | acs.org |

| Iridium ([Cp*IrCl₂]₂) | 1-Naphthaldehydes (with transient directing group) | Methylation | ortho- or peri- | Regioselective methylated naphthaldehydes | nih.gov |

| Palladium | 1-Carbonylnaphthalenes | Oxygenation / Halogenation | peri- (C8) or ortho- (C2) | Regioselective naphthols or halogenated naphthaldehydes | anr.fr |

Synthetic Optimization and Yield Enhancement Studies

The practical application of synthetic methodologies hinges on the optimization of reaction conditions to maximize yield and selectivity. Studies across various catalytic systems for naphthaldehyde synthesis and functionalization highlight systematic approaches to enhancement.

In the context of Lewis acid-catalyzed photocycloadditions, optimization involved screening catalyst loading and selecting the ideal light source. It was found that a low loading of AlBr₃ (5 mol%) was sufficient for the reaction of 2-naphthaldehyde, and using a light-emitting diode (LED) with an emission maximum at λ = 457 nm proved to be optimal. nih.gov

For transition metal-mediated reactions, the choice of ligand, solvent, and additives is critical. The iridium-catalyzed C-H methylation of 1-naphthaldehydes was extensively optimized. nih.gov Screening of various transient directing groups (TDGs) revealed that simple anilines, particularly those with meta-electron-withdrawing groups (e.g., 3-aminobenzonitrile), were superior for promoting ortho-methylation, especially for sterically hindered or electron-rich substrates. nih.gov Similarly, in a pyrrolidine-catalyzed three-component reaction to form 1,3-diarylallylidene pyrazolones, a thorough screening of catalysts and solvents identified pyrrolidine/benzoic acid salt in toluene (B28343) at 110 °C as the optimal conditions, boosting the yield of the model product to 84%. acs.org

These examples demonstrate that yield enhancement is achieved through a meticulous, multi-parameter investigation of the reaction environment, tailored to the specific substrate and desired transformation.

Precursor Development and Functionalization Strategies for Naphthalene Carbaldehydes

The synthesis of functionalized naphthalene carbaldehydes themselves relies on robust and regioselective methods for introducing the aldehyde group and other substituents onto the naphthalene scaffold. The Vilsmeier-Haack reaction is a frequently cited and effective method for the formylation of naphthalene derivatives. ontosight.ai This reaction typically uses a formylating agent like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) to introduce the aldehyde group onto the electron-rich aromatic ring.

Modern synthetic strategies often employ transition metal-catalyzed cross-coupling and C-H activation to build substituted naphthalene precursors. Palladium-catalyzed reactions are particularly prominent. For example, substituted naphthalenes can be constructed via a (4+2) benzannulation reaction between arylboronic acids and acetylenic aldehydes. thieme-connect.com Another approach involves the palladium-catalyzed carboannulation of o-allylaryl halides with internal alkynes. thieme-connect.com

Furthermore, directing-group strategies are pivotal for achieving regioselective functionalization of the naphthalene core, which can then be converted to the target carbaldehyde. The carbonyl group of a 1-carbonylnaphthalene can itself act as a directing group to facilitate regioselective oxygenation or halogenation at the challenging peri- (C8) or ortho- (C2) positions using a palladium catalyst. anr.fr Such strategies provide access to specifically substituted naphthol or halogenated naphthalene precursors, which are valuable for the synthesis of complex natural products and other targets. anr.fr The development of Suzuki coupling-based routes, starting from bromo-cycloalkene-carbaldehydes and thienylboronic acids, also provides a general method for accessing precursors to complex fused-ring systems derived from naphthaldehydes. researchgate.net

Reactivity and Mechanistic Investigations of 2,3 Dimethyl 1 Naphthaldehyde

Photochemical Reactions and Pathways

Upon absorption of light, 2,3-Dimethyl-1-naphthaldehyde (B12817531) can engage in several photochemical reactions. The specific pathway taken is often dependent on the reaction conditions, such as the presence of other reactants or catalysts.

Ortho Photocycloaddition Mechanisms of Naphthaldehydes

While aromatic aldehydes typically react at the carbonyl group, naphthaldehydes can undergo an alternative photochemical reaction known as ortho photocycloaddition. This reaction involves a [2+2] cycloaddition between the C1-C2 double bond of the naphthalene (B1677914) ring and an olefin. nih.govrsc.org This reactivity pattern is particularly favored in the presence of Lewis acids like ethylaluminum dichloride (EtAlCl₂) or aluminum bromide (AlBr₃). nih.govrsc.org

The presence of a Lewis acid dramatically alters the photochemical behavior of naphthaldehydes. nih.govrsc.org It shifts the site of reactivity from the aldehyde's carbonyl group to the arene core. nih.govrsc.org The process is initiated by irradiation with visible light (e.g., λ = 457 nm) and results in the formation of a cyclobutane (B1203170) intermediate. nih.govbohrium.com This intermediate can be unstable and may undergo subsequent Lewis acid-promoted reactions, such as ring-opening, to yield C2-alkylated naphthalene derivatives or other complex polycyclic structures. nih.govrsc.orgresearchgate.net Mechanistic studies suggest that this ortho photocycloaddition proceeds via a triplet excited state. bohrium.comresearchgate.net The formation of a trans-cyclobutane product from both (E)- and (Z)-alkenes points to the involvement of an intermediate, likely a triplet 1,4-diradical, where free rotation can occur before ring closure. nih.govrsc.org

| Reaction Condition | Primary Reaction Type | Reactive Site | Typical Product | Key Intermediate |

|---|---|---|---|---|

| Direct Excitation (No Lewis Acid) | Paternò–Büchi Reaction | Carbonyl Group (C=O) | Oxetane (B1205548) | Excited Carbonyl State (n,π*) |

| Excitation with Lewis Acid (e.g., AlBr₃) | Ortho Photocycloaddition | Arene Core (C1=C2) | Cyclobutane (often rearranges) | Triplet 1,4-Diradical |

Paternò–Büchi Reactions and Excited State Characterization in Aromatic Aldehydes

In the absence of factors that promote ortho photocycloaddition, the characteristic photochemical reaction for aromatic aldehydes like this compound is the Paternò–Büchi reaction. nih.govrsc.org This [2+2] photocycloaddition occurs between the electronically excited carbonyl group of the aldehyde and a ground-state alkene to form a four-membered oxetane ring. nih.govwikipedia.org

The reaction is initiated by the excitation of the carbonyl compound to its singlet (S₁) or triplet (T₁) excited state, which must be of n,π* character. nih.gov For many aromatic carbonyl compounds, intersystem crossing from the initial singlet state to the more stable triplet state is rapid and efficient, meaning the reaction often proceeds through the triplet state. rsc.org The excited aldehyde then reacts with the alkene to form a biradical intermediate, which subsequently cyclizes to yield the oxetane product. nih.gov For example, the reaction of 1-naphthaldehyde (B104281) with 2,3-dihydrofuran (B140613) has been reported to produce the corresponding oxetane in significant yield. nih.govrsc.org The stereochemistry and regioselectivity of the Paternò-Büchi reaction are influenced by the stability of the intermediate diradical. nih.govcambridgescholars.com

Electron Transfer Induced Reactivity in Naphthalene Systems

Photoexcitation of naphthalene systems can also induce electron transfer (ET) reactions, particularly when suitable electron donors or acceptors are present. nih.govosti.gov Upon absorbing light, the naphthalene moiety can be excited to a state from which it can either donate or accept an electron, forming a radical ion pair. cambridgescholars.com This process is fundamental to understanding the reactivity of systems like dendrimers with naphthalene peripheral groups and a viologen-like core, which can undergo paired electron transfers upon two-photon absorption. nih.gov

In the context of this compound, an excited state could potentially engage in an electron transfer process with an electron-rich alkene, leading to a radical-ion pair instead of the direct formation of a diradical intermediate typical of the Paternò-Büchi reaction. cambridgescholars.com The subsequent reactivity would then be governed by these radical ions. The efficiency and pathways of these ET reactions are highly dependent on factors such as solvent polarity and the redox potentials of the involved species. cambridgescholars.comnih.gov The formation of the naphthalene radical anion (NAP•⁻) is a well-studied phenomenon that can initiate further chemical transformations. nih.govacs.org

Chemically Induced Transformations

Beyond photochemistry, the aldehyde group of this compound is a versatile handle for a variety of ground-state chemical reactions, primarily involving condensation, oxidation, and reduction.

Condensation Reactions with Primary Amines and Active Methylene Compounds for Schiff Base Formation

A cornerstone of aldehyde chemistry is the condensation reaction with primary amines to form imines, commonly known as Schiff bases (-HC=N-). ijacskros.com This reaction is a general and efficient method for derivatizing this compound. The process typically involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. ijacskros.com This intermediate then undergoes acid or base-catalyzed dehydration to yield the final Schiff base product. ijacskros.com

The reaction is widely applicable, and various primary amines can be used. google.com For instance, 2-hydroxy-1-naphthaldehyde (B42665), a closely related compound, readily undergoes condensation with a wide range of amines, such as 4-iodoaniline, 2-amino-4-hydroxy-6-methylpyrimidine, and 4-aminoantipyrine, to form the corresponding Schiff bases. researchgate.netjmchemsci.comfudutsinma.edu.ng These reactions are often carried out by refluxing equimolar amounts of the aldehyde and amine in a solvent like ethanol (B145695). researchgate.net The resulting Schiff bases, which incorporate the bulky naphthalene scaffold, are important ligands in coordination chemistry and can form stable complexes with various transition metals. researchgate.netfudutsinma.edu.ng

| Naphthaldehyde Derivative | Amine Reactant | Resulting Product Type | Reference |

|---|---|---|---|

| 2-hydroxy-1-naphthaldehyde | 4-iodoaniline | Iodo-substituted Naphthalen-2-ol Schiff Base | fudutsinma.edu.ng |

| 2-hydroxy-1-naphthaldehyde | 2-amino-4-hydroxy-6-methylpyrimidine | Pyrimidine Schiff Base | researchgate.net |

| 2-hydroxy-1-naphthaldehyde | 4-aminoantipyrine | Antipyrine Schiff Base | jmchemsci.com |

| 2-naphthol / Aldehyde | 2-aminobenzothiazole | 1-(benzothiazolylamino)methyl-2-naphthol | rsc.org |

Oxidative and Reductive Pathways of Naphthalene Aldehydes

The aldehyde functional group in this compound can be readily oxidized or reduced. Oxidation of the aldehyde leads to the corresponding carboxylic acid, 2,3-Dimethyl-1-naphthoic acid. This transformation is a common pathway in the metabolism of substituted naphthalenes. For example, in the microbial degradation of dimethylnaphthalenes, methyl groups are often oxidized first to alcohols, then to aldehydes, and finally to carboxylic acids. nih.govfrontiersin.orgresearchgate.net Similarly, atmospheric oxidation of naphthalene by OH radicals can lead to ring-opened products containing aldehyde functionalities, which are subject to further oxidation. copernicus.orgcopernicus.org

Conversely, the reduction of the aldehyde group yields the corresponding primary alcohol, (2,3-Dimethyl-1-naphthalenyl)methanol. This can be achieved using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. nih.gov Photoreduction is also a possible pathway for aromatic aldehydes, leading to the formation of alcohols. nih.govrsc.org These oxidative and reductive transformations provide access to other important classes of naphthalene derivatives, expanding the synthetic utility of the parent aldehyde.

Cascade and Tandem Reactions Utilizing Aldehyde Functionality

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple consecutive reactions occur in a single step without the need to isolate intermediates. This approach offers high atom economy and reduces waste, time, and labor. wikipedia.org The aldehyde functionality of this compound makes it a candidate for such efficient synthetic strategies, although specific examples directly involving this compound are not extensively detailed in the provided search results. However, the principles of cascade reactions involving similar aldehyde-containing structures can be extrapolated.

A common cascade sequence involves an initial reaction at the aldehyde group, which then triggers subsequent intramolecular transformations. For instance, a Lewis acid-catalyzed reaction of a naphthaldehyde with an alkene can initiate a cascade. rsc.orgresearchgate.net In a related example, the treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid like BF₃·Et₂O instigates an intramolecular Prins reaction. This forms a benzyl (B1604629) carbenium ion intermediate, which is then trapped by an electron-rich aromatic compound in a Friedel–Crafts alkylation, leading to the formation of 4-aryltetralin-2-ols. beilstein-journals.org This type of sequence, combining cyclization and intermolecular reaction, highlights the potential for complex molecule synthesis starting from an aldehyde. beilstein-journals.orgnih.gov

Another example of a tandem process is the Michael-Aldol reaction, where two carbon-carbon bond-forming reactions occur sequentially. bham.ac.uk While not directly demonstrated with this compound, its aldehyde group could potentially participate as an electrophile in an aldol-type reaction following an initial conjugate addition.

Furthermore, photocatalyzed cascade reactions offer another avenue for reactivity. The photochemical behavior of naphthaldehydes can be significantly altered by the presence of Lewis acids, shifting the reaction from the carbonyl group to the aromatic core. rsc.orgresearchgate.net This allows for visible light-mediated cycloadditions, creating complex polycyclic structures. rsc.orgresearchgate.net For example, 1-naphthaldehyde derivatives can be converted into enantioenriched polycyclic benzoisochromenes through a cascade of ortho photocycloaddition followed by an acid-catalyzed rearrangement. researchgate.net

The following table summarizes representative cascade reactions involving aldehyde functionalities, illustrating the potential pathways applicable to this compound.

| Reaction Type | Initiating Step | Subsequent Steps | Potential Product Class | Reference |

| Prins/Friedel-Crafts | Intramolecular Prins reaction | Intermolecular Friedel-Crafts alkylation | 4-aryltetralin-2-ols | beilstein-journals.orgnih.gov |

| Photocatalysis | ortho-Photocycloaddition | Acid-catalyzed rearrangement | Polycyclic benzoisochromenes | researchgate.net |

| Michael-Aldol | Michael addition | Intramolecular aldol (B89426) reaction | Cyclic keto-alcohols | bham.ac.uk |

Ligand Coordination and Metal Complexation Chemistry

The aldehyde group and the naphthalene backbone of this compound provide sites for coordination with metal ions, leading to the formation of various metal complexes. Often, the aldehyde is first converted into a Schiff base ligand through condensation with a primary amine. These Schiff base ligands, which are often multidentate, are highly effective for coordinating with a range of transition metal ions.

For example, Schiff bases derived from the related 2-hydroxy-1-naphthaldehyde have been shown to form stable complexes with divalent and trivalent metal ions such as Mn(II), Fe(II), Ni(II), Co(II), Cu(II), Zn(II), Pd(II), Fe(III), and Cr(III). researchgate.netresearchgate.netuobaghdad.edu.iqtandfonline.com The resulting complexes often exhibit specific geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. researchgate.netuobaghdad.edu.iq

A hexadentate Schiff base tripodal ligand, synthesized from the condensation of tris(2-aminoethyl)amine (B1216632) and 2-hydroxy-1-naphthaldehyde, has been used to form complexes with Fe(III), Al(III), and Cr(III). nih.gov Similarly, a tetradentate Schiff base ligand derived from 2,3-naphthalenediamine and 2-hydroxy-1-naphthaldehyde has been synthesized and characterized. rsc.org

The coordination of the metal to the ligand is typically confirmed through spectroscopic methods. In the infrared (IR) spectra of these complexes, a shift in the C=N (azomethine) stretching frequency to a lower wavenumber compared to the free ligand is indicative of coordination through the nitrogen atom. tandfonline.com The disappearance of the broad -OH band (in the case of hydroxy-naphthaldehyde derivatives) suggests deprotonation and coordination of the naphtholate oxygen. tandfonline.com New bands appearing in the far-IR region are often assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. tandfonline.comlupinepublishers.com

Electronic spectra (UV-Vis) also provide evidence of complex formation. The spectra of the complexes typically show bands corresponding to π-π* and n-π* transitions within the ligand, as well as d-d transitions for transition metal complexes. lupinepublishers.com

The table below provides examples of metal complexes formed with ligands derived from naphthaldehyde derivatives.

| Metal Ion | Ligand Type | Coordination Geometry | Spectroscopic Evidence (IR, cm⁻¹) | Reference |

| Mn(II), Fe(II) | Schiff base from 2-hydroxy-1-naphthaldehyde | Octahedral | ν(C=N) shift, ν(M-N) and ν(M-O) bands | researchgate.net |

| Ni(II) | Schiff base from 2-hydroxy-1-naphthaldehyde | Tetrahedral | ν(C=N) shift, ν(M-N) and ν(M-O) bands | researchgate.net |

| Fe(III), Al(III), Cr(III) | Hexadentate tripodal Schiff base | Not specified | ν(C=N) at 1622 | nih.gov |

| Mn(III), Fe(III), Co(III) | Bishydrazone from 2-hydroxy-1-naphthaldehyde | Octahedral | ν(C=N) shift (20-25), disappearance of ν(OH), ν(M-N) and ν(M-O) bands | tandfonline.com |

| Sb(III) | Tetradentate Schiff base | Not specified | Not specified | rsc.org |

Mechanistic Elucidation Studies

Kinetic and Spectroscopic Monitoring of Reaction Progress

The progress of reactions involving naphthaldehyde derivatives can be monitored using various kinetic and spectroscopic techniques. UV-Vis spectroscopy is a powerful tool for observing changes in electronic structure during a reaction. For instance, in the Lewis acid-catalyzed photochemical reaction of 1-naphthaldehyde, the gradual addition of the Lewis acid results in noticeable changes in the UV-Vis spectrum, with the appearance of isosbestic points indicating the presence of two primary UV-active species in solution: the free naphthaldehyde and its complex with the Lewis acid. rsc.orgnih.gov This complexation often leads to a bathochromic (red) shift in the absorption spectrum, making the solution colored and allowing for irradiation at longer wavelengths. rsc.orgnih.gov

Fluorescence spectroscopy is another valuable method, particularly for studying binding interactions. For example, the interaction of metal complexes of naphthaldehyde-derived ligands with DNA can be monitored by observing changes in the fluorescence of an intercalating dye like ethidium (B1194527) bromide (EB). lupinepublishers.comresearchgate.net A decrease in the fluorescence intensity of the EB-DNA system upon addition of the complex suggests that the complex displaces EB, indicating strong binding. lupinepublishers.comresearchgate.net

Kinetic studies, where the concentration of reactants or products is measured over time, provide insights into reaction rates and orders. For example, in the C-H methylation of 1-naphthaldehydes, reaction yields can be determined by ¹H NMR analysis of the crude reaction mixture at different time points, using an internal standard. rsc.org Such studies have been used to optimize reaction conditions and to understand the influence of different catalysts and directing groups on the reaction outcome. rsc.org

The following table details spectroscopic and kinetic data from studies on naphthaldehyde derivatives.

| Technique | System Studied | Observation | Derived Information | Reference |

| UV-Vis Spectroscopy | 1-Naphthaldehyde + EtAlCl₂ | Bathochromic shift, isosbestic points at 255, 288, and 340 nm | Formation of a Lewis acid-aldehyde complex | rsc.orgnih.gov |

| Fluorescence Spectroscopy | Metal complex + DNA/Ethidium Bromide | Quenching of EB fluorescence | Intercalative binding of the complex to DNA | lupinepublishers.comresearchgate.net |

| ¹H NMR Spectroscopy | C-H methylation of 1-naphthaldehydes | Changes in signal integration over time | Reaction yields and kinetics | rsc.org |

| UV-Vis Spectroscopy | Metal complexes of 2-hydroxy-1-naphthaldehyde ligand + CT-DNA | Hyperchromicity | DNA binding constant (Kb) determination | lupinepublishers.com |

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is crucial for elucidating reaction mechanisms. In the context of reactions involving this compound and its analogs, several strategies have been employed to capture or infer the structure of these fleeting species.

In metal-catalyzed C-H functionalization reactions, the direct capture of reaction intermediates can provide definitive proof of the proposed mechanism. For the C-H methylation of 1-naphthaldehydes, mechanistic studies involving the capture of intermediates have identified the formation of different reactive metallacycles depending on the transient directing ligand used. rsc.org For example, both palladium and iridium can form metallacycles at the peri and ortho positions of the naphthaldehyde. rsc.org While peri-metalation is often energetically favored, the subsequent transmetallation step can be more facile at the ortho-iridacycle, leading to ortho-selectivity. rsc.org

In photochemical reactions, intermediates are often proposed based on the final product structure and theoretical calculations. For the Lewis acid-catalyzed photocycloaddition of 1-naphthaldehyde with 2,3-dimethyl-2-butene (B165504), an initial ortho [2+2] photocycloaddition is suggested to form a cyclobutane intermediate. rsc.orgnih.gov This intermediate is not isolated but is proposed to undergo a subsequent rearrangement under the acidic conditions to yield the final observed product. rsc.orgresearchgate.netnih.gov The formation of a benzyl carbenium ion as an intermediate is a key feature in the cascade Prins/Friedel–Crafts cyclization of vinyl-substituted phenyl acetaldehydes. beilstein-journals.orgnih.gov

Spectroscopic techniques can sometimes directly observe intermediates. In the study of the Lewis acid complexation of naphthaldehydes, UV-Vis and fluorescence spectroscopy have been used to characterize the ground and excited states of the aldehyde-Lewis acid complexes, which are key intermediates in the subsequent photochemical transformations. rsc.orgresearchgate.net

| Reaction Type | Proposed/Identified Intermediate | Method of Identification/Inference | Significance | Reference |

| C-H Methylation | peri-palladacycle, ortho-iridacycle | Capture of intermediates, isotopic exchange, DFT calculations | Explains regioselectivity of the methylation | rsc.org |

| Lewis Acid-Catalyzed Photocycloaddition | Cyclobutane adduct | Inferred from final product structure, independent synthesis of proposed intermediate | Explains formation of rearrangement products instead of simple cycloaddition products | rsc.orgnih.gov |

| Prins/Friedel-Crafts Cascade | Benzyl carbenium ion | Inferred from reaction mechanism and product structure | Key electrophile in the Friedel-Crafts step | beilstein-journals.orgnih.gov |

| Lewis Acid-Catalyzed Photoreaction | Excited state Lewis acid-aldehyde complex | Photophysical studies (UV-Vis, fluorescence) | The reactive species responsible for the altered photochemical behavior | rsc.orgresearchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2,3-Dimethyl-1-naphthaldehyde (B12817531). Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals, providing unambiguous evidence of the compound's connectivity and substitution pattern.

Detailed analysis of the ¹H NMR spectrum reveals distinct signals for the aldehydic proton, aromatic protons, and the protons of the two methyl groups. The chemical shift of the aldehydic proton is typically observed in the downfield region, characteristic of its electron-deficient environment. The aromatic protons exhibit complex splitting patterns due to spin-spin coupling, and their specific chemical shifts are influenced by the electronic effects of the aldehyde and methyl substituents on the naphthalene (B1677914) ring. The methyl protons appear as singlets in the upfield region.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for the carbonyl carbon of the aldehyde group, the quaternary carbons of the naphthalene ring (including those bonded to the methyl groups), the protonated aromatic carbons, and the methyl carbons. The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the carbonyl carbon resonates at a significantly downfield position.

Interactive Data Table: Expected NMR Chemical Shifts for this compound (based on related compounds)

| Atom Type | Technique | Expected Chemical Shift (ppm) | Key Features |

| Aldehydic Proton | ¹H NMR | ~10.0 - 10.5 | Singlet, downfield shift |

| Aromatic Protons | ¹H NMR | ~7.0 - 9.0 | Complex multiplets |

| Methyl Protons | ¹H NMR | ~2.3 - 2.7 | Two singlets |

| Carbonyl Carbon | ¹³C NMR | ~190 - 195 | Downfield resonance |

| Aromatic Carbons | ¹³C NMR | ~120 - 140 | Multiple signals |

| Methyl Carbons | ¹³C NMR | ~19 - 22 | Upfield resonances |

Note: The actual chemical shifts for this compound may vary and require experimental verification.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing insights into its conformational properties.

The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups are observed just below 3000 cm⁻¹. The C-H bending vibrations of the methyl groups and the aromatic ring, as well as the C-C stretching vibrations of the naphthalene skeleton, give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy provides complementary information. The C=O stretching vibration also gives a characteristic Raman signal. The aromatic ring vibrations are often strong in the Raman spectrum, providing detailed information about the substitution pattern. A combined experimental and theoretical study on the related molecule 2,3-dimethylnaphthalene (B165509) has provided a detailed interpretation of its infrared and Raman spectra, which can serve as a basis for analyzing the spectra of this compound. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | IR, Raman | < 3000 | Medium |

| C=O Stretch (Aldehyde) | IR, Raman | ~1680 - 1700 | Strong (IR) |

| Aromatic C=C Stretch | IR, Raman | ~1400 - 1600 | Medium to Strong |

| C-H Bend | IR, Raman | Fingerprint Region | Variable |

| C-C Stretch (Ring) | IR, Raman | Fingerprint Region | Variable |

Note: The exact positions and intensities of the bands can be influenced by the specific molecular environment and intermolecular interactions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular ion peak (M⁺) in the mass spectrum directly corresponds to the molecular weight of the compound (C₁₃H₁₂O), which is approximately 184.23 g/mol .

Electron ionization (EI) is a common method used to generate the mass spectrum. Under EI conditions, the molecular ion can undergo fragmentation, leading to a series of daughter ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the formyl radical (CHO) to give a stable naphthylmethyl cation, or the loss of a hydrogen atom from the aldehyde group. Further fragmentation of the naphthalene ring system can also occur. The mass spectrum of the related compound 2,3-dimethylnaphthalene shows a prominent molecular ion peak at m/z 156 and a significant fragment at m/z 141, corresponding to the loss of a methyl group. nih.gov This information can be used to predict and interpret the fragmentation of this compound.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Possible Identity |

| Molecular Ion [M]⁺ | 184 | Intact molecule |

| [M-H]⁺ | 183 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 155 | Loss of the formyl group |

| [M-CH₃]⁺ | 169 | Loss of a methyl group |

Note: The relative intensities of the peaks depend on the ionization conditions and the stability of the resulting ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum arises from the absorption of UV or visible light, which promotes electrons from lower energy molecular orbitals to higher energy ones.

The naphthalene ring system, being an extended conjugated π-system, gives rise to strong absorptions in the UV region. The presence of the aldehyde and methyl substituents will influence the position and intensity of these absorption bands. Typically, π → π* transitions of the aromatic system are observed at shorter wavelengths (higher energy), while the n → π* transition associated with the non-bonding electrons of the carbonyl oxygen occurs at longer wavelengths (lower energy) and is generally weaker in intensity. Studies on related naphthaldehyde derivatives show absorption bands in the UV region, which are assigned to these electronic transitions. rdd.edu.iqresearchgate.net Complexation of this compound with metal ions can lead to significant changes in the UV-Vis spectrum, such as shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity, which can be used to study the formation and stoichiometry of the resulting complexes.

Interactive Data Table: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

| π → π* (Aromatic) | ~220 - 350 | High |

| n → π* (Carbonyl) | ~300 - 400 | Low |

Note: The exact absorption maxima are solvent-dependent.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. By diffracting X-rays through a single crystal of the compound, a diffraction pattern is obtained, which can be mathematically processed to yield a detailed model of the crystal structure.

This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the molecular geometry. It also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as van der Waals forces, C-H···O hydrogen bonds, and potential π-π stacking interactions between the naphthalene rings of adjacent molecules. While a specific crystal structure for this compound is not available in the provided search results, studies on similar naphthaldehyde derivatives have been conducted, revealing details about their crystal packing and intermolecular forces. doi.orgiucr.org

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Z (Molecules per unit cell) | Number of molecules in the unit cell |

| Key Intermolecular Interactions | e.g., C-H···O, π-π stacking |

Note: This table is hypothetical and actual data can only be obtained through experimental X-ray diffraction analysis.

Advanced Surface and Intermolecular Interaction Analyses

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure obtained from X-ray crystallography. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule is dominant.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts.

Interactive Data Table: Expected Contributions from Hirshfeld Surface Analysis of this compound

| Interaction Type | Expected Contribution | Fingerprint Plot Feature |

| H···H | Significant | Large, diffuse region |

| C···H/H···C | Significant | "Wing-like" features |

| O···H/H···O | Moderate | Sharp spikes (if C-H···O H-bonds are present) |

Note: The actual contributions depend on the specific crystal packing of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its chemical reactivity. nih.govsiftdesk.org The MEP surface illustrates the electrostatic potential on a constant electron density surface, where different colors represent varying potential values. This map is instrumental in identifying molecular sites prone to electrophilic and nucleophilic attacks. biointerfaceresearch.com

The MEP is related to the electronic density and serves as a valuable descriptor for predicting the reactive behavior of a molecule in chemical reactions, biological processes, and molecular recognition. siftdesk.orgmdpi.com In a typical MEP map, regions of negative electrostatic potential, usually colored in shades of red and yellow, indicate an excess of electron density. These electron-rich areas are susceptible to electrophilic attack. researchgate.net Conversely, regions with positive electrostatic potential, depicted in blue, signify electron-deficient areas that are favorable for nucleophilic attack. researchgate.net The green areas represent regions of neutral or zero potential. researchgate.net

For this compound, the MEP map is dictated by the interplay of the electron-withdrawing aldehyde group (-CHO), the electron-donating methyl groups (-CH₃), and the delocalized π-electron system of the naphthalene core.

Detailed Research Findings:

While specific experimental or theoretical MEP studies exclusively on this compound are not extensively detailed in the surveyed literature, its electrostatic potential map can be reliably predicted based on its functional groups and well-established chemical principles observed in analogous naphthaldehyde structures. nih.govtandfonline.comresearchgate.net

Negative Potential Regions: The most significant region of negative electrostatic potential is concentrated around the highly electronegative oxygen atom of the carbonyl group in the aldehyde function. This localization of electron density makes the oxygen atom the primary site for electrophilic attack and a strong hydrogen bond acceptor. biointerfaceresearch.com The π-electron cloud of the naphthalene ring system also contributes to regions of negative potential above and below the aromatic plane, which can be attractive to electrophiles. siftdesk.org The presence of the electron-donating methyl groups at the C2 and C3 positions is expected to slightly increase the electron density in the naphthalene ring system compared to unsubstituted 1-naphthaldehyde (B104281).

Positive Potential Regions: The most positive electrostatic potential is anticipated to be located around the hydrogen atom of the aldehyde group and, to a lesser extent, the carbonyl carbon atom. This electron deficiency renders the aldehyde carbon highly electrophilic and thus a prime target for attack by nucleophiles. biointerfaceresearch.com The hydrogen atoms of the methyl groups and the aromatic rings will exhibit moderately positive potential.

The predicted distribution of electrostatic potential across the molecule is a key determinant of its intermolecular interactions and reactivity patterns.

The following interactive table summarizes the predicted MEP characteristics for different regions of the this compound molecule.

| Molecular Region | Predicted Electrostatic Potential | Chemical Interpretation |

|---|---|---|

| Aldehyde Oxygen Atom | Most Negative (Red/Yellow) | Primary site for electrophilic attack; Hydrogen bond acceptor |

| Aldehyde Carbon Atom | Positive (Blue) | Primary site for nucleophilic attack |

| Aldehyde Hydrogen Atom | Most Positive (Blue) | Site for nucleophilic interaction |

| Naphthalene Ring (π-system) | Negative (above/below plane) | Site for electrophilic interaction (π-stacking) |

| Methyl Group Hydrogens | Slightly Positive | Weakly electrophilic sites |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT calculations are a fundamental tool for predicting the properties of molecules. However, specific DFT studies on 2,3-Dimethyl-1-naphthaldehyde (B12817531) are not found in the available literature. Research on other naphthalene (B1677914) derivatives demonstrates how DFT can be used to optimize molecular geometries and analyze electronic properties. researchgate.netresearchgate.net

A full geometry optimization of this compound would typically be the first step in a computational study. This process determines the most stable three-dimensional arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the bond connecting the aldehyde group to the naphthalene ring, and determine their relative energies. While DFT is the standard method for such analyses, nih.gov no specific conformational analysis or optimized geometry data for this compound has been published.

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and the energy required for electronic excitation. For other naphthaldehyde derivatives, FMO analysis has been used to understand intramolecular proton transfer and other reactive processes. rsc.orgscispace.com However, there are no published reports containing HOMO-LUMO energy values or orbital visualizations specifically for this compound.

Vibrational analysis, computed using DFT, predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. A Potential Energy Distribution (PED) analysis assigns these calculated vibrational frequencies to specific motions of the atoms, such as stretching, bending, or twisting of functional groups. This allows for a detailed interpretation of experimental spectra. A detailed vibrational analysis has been performed on the related molecule 2,3-dimethylnaphthalene (B165509), nih.gov but a similar study that includes the influence of the aldehyde group in this compound is not available.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

TD-DFT is the method of choice for investigating the excited-state properties of molecules, such as their absorption and emission of light. nih.govresearchgate.netnih.gov A TD-DFT calculation on this compound would predict its UV-visible absorption spectrum, identifying the energies of electronic transitions and their corresponding oscillator strengths (intensities). fountainjournals.com This would provide insight into the molecule's color and how it interacts with light. Despite the utility of this method for similar compounds, scispace.com specific TD-DFT studies detailing the photophysical properties of this compound have not been reported.

Reaction Mechanism Simulations and Transition State Theory

Computational chemistry is frequently used to simulate reaction pathways, identify transition states, and calculate activation energies, providing a deep understanding of reaction mechanisms. Such studies would be invaluable for understanding the synthesis or reactivity of this compound. For instance, simulations could elucidate the mechanism of its formation or its participation in subsequent chemical transformations. utwente.nl At present, no published studies have applied reaction mechanism simulations or transition state theory to reactions involving this compound.

Energy Frameworks and Intermolecular Interaction Energies in Crystal Packing

A comprehensive analysis of the crystal packing and intermolecular interactions of this compound through energy frameworks and interaction energy calculations is currently unavailable in published scientific literature. To date, experimental determination of the crystal structure of this compound has not been reported, which is a fundamental prerequisite for such computational studies.

The investigation of energy frameworks is a powerful computational tool used to visualize and quantify the supramolecular architecture of crystalline solids. This method relies on the calculation of pairwise intermolecular interaction energies between a central molecule and its surrounding neighbors within the crystal lattice. The resulting energies, categorized into electrostatic, dispersion, repulsion, and polarization components, are then used to construct a graphical representation of the crystal packing, highlighting the dominant interactions and their directional preferences.

Without the precise atomic coordinates and unit cell parameters that would be provided by an experimental crystal structure determination (typically through single-crystal X-ray diffraction), it is not feasible to perform the necessary quantum chemical calculations to determine the intermolecular interaction energies and subsequently generate the energy frameworks for this compound.

While computational studies have been performed on structurally related compounds, such as other naphthaldehyde derivatives and dimethylnaphthalene isomers, these findings cannot be extrapolated to predict the specific crystal packing and interaction energies of this compound. The substitution pattern of the methyl and aldehyde groups on the naphthalene core significantly influences the molecule's electronic distribution, shape, and potential for intermolecular interactions, leading to a unique crystal structure with a distinct energy landscape.

Therefore, the detailed research findings and data tables pertaining to the energy frameworks and intermolecular interaction energies in the crystal packing of this compound cannot be provided at this time. Further experimental work to crystallize this compound and determine its solid-state structure is required before these advanced computational analyses can be conducted.

Derivatives and Functionalized Compounds of 2,3 Dimethyl 1 Naphthaldehyde in Advanced Research

Design and Synthesis of Schiff Base Ligands from Naphthaldehydes

Schiff bases, or imines, are a class of organic compounds synthesized from the condensation reaction of a primary amine with an aldehyde or ketone. ijacskros.com The resulting carbon-nitrogen double bond (azomethine group) is a key feature that imparts a wide range of interesting chemical and physical properties. nih.gov Naphthaldehyde-derived Schiff bases are particularly significant as ligands in coordination chemistry due to their ability to form stable complexes with various metal ions. These complexes have found applications in catalysis, materials science, and biological systems. science.govnih.gov

The synthesis of Schiff base ligands from naphthaldehydes is typically a straightforward condensation reaction. ijacskros.com Common methods include:

Conventional Heating: The naphthaldehyde and a primary amine are refluxed in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid. ijacskros.com

Microwave-Assisted Synthesis: This method offers a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. ijacskros.com

Mechanochemical Grinding: In this solvent-free approach, the reactants are ground together, sometimes with a small amount of a liquid additive, to promote the reaction. researchgate.net

While specific examples of Schiff bases derived directly from 2,3-Dimethyl-1-naphthaldehyde (B12817531) are not extensively documented in publicly available literature, the general synthetic routes are well-established for other naphthaldehydes, such as 2-hydroxy-1-naphthaldehyde (B42665). researchgate.net These methods can be readily adapted for this compound to produce a variety of Schiff base ligands. The properties of the resulting ligands can be tuned by varying the substituent on the primary amine.

Table 1: Representative Schiff Base Ligands Derived from Naphthaldehydes and Their Synthesis Methods

| Naphthaldehyde Precursor | Primary Amine | Synthesis Method | Resulting Schiff Base Structure |

| 2-Hydroxy-1-naphthaldehyde | 2-Aminobenzothiazole | Mechanochemical Grinding | 1-(((1,3-benzothiazol-2-yl)imino)methyl)naphthalen-2-ol |

| 2-Hydroxy-1-naphthaldehyde | 2-Biphenylamine | Conventional Solution-Based & Mechanochemical | 1-((2-biphenylamino)methylene)naphthalen-2(1H)-one |

| Salicylaldehyde Derivatives | Various Primary Diamines | Condensation Reaction | Azo-containing Schiff base ligands |

Development of Pyrazoline and Other Heterocyclic Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are known to exhibit a wide range of biological activities. derpharmachemica.comresearchgate.net The synthesis of pyrazoline derivatives often proceeds through a multi-step reaction sequence that begins with the formation of a chalcone. nih.govelifesciences.org

Chalcones are α,β-unsaturated ketones that can be synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone in the presence of a base. elifesciences.org In the context of this compound, it can be reacted with various acetophenones to yield the corresponding naphthalene-containing chalcones.

These chalcones can then undergo a cyclization reaction with hydrazine (B178648) or its derivatives to form the pyrazoline ring. derpharmachemica.com The reaction conditions can be varied to control the regioselectivity of the cyclization and the substituents on the pyrazoline ring.

Although direct synthesis of pyrazolines from this compound is not prominently reported, the established synthetic pathways for other aromatic aldehydes provide a clear blueprint for their preparation.

Table 2: Proposed Synthesis of Pyrazoline Derivatives from this compound

| Step | Reactants | Reaction Type | Intermediate/Product |

| 1 | This compound + Substituted Acetophenone | Claisen-Schmidt Condensation | Naphthalene-containing Chalcone |

| 2 | Naphthalene-containing Chalcone + Hydrazine derivative | Cyclization | Substituted Pyrazoline |

Other heterocyclic compounds can also be synthesized from naphthaldehydes. For instance, reaction with reagents like hydroxylamine (B1172632) can lead to the formation of oximes, and further reactions can yield more complex heterocyclic systems. researchgate.net

Synthesis of Allenic Naphthalene (B1677914) Derivatives

Allenes are compounds containing two cumulative double bonds (C=C=C). The synthesis of allenic naphthalene derivatives introduces a unique functional group that can participate in various chemical transformations. A common route to allenes involves the reaction of propargylic alcohols. ajol.inforesearchgate.net

The synthesis can be envisioned in two main steps:

Formation of Propargylic Alcohol: Reaction of this compound with a metal acetylide (e.g., lithium acetylide) would yield the corresponding propargylic alcohol.

Conversion to Allene (B1206475): The propargylic alcohol can then be subjected to conditions that promote rearrangement to the allenic structure. This can sometimes be achieved through treatment with specific reagents or catalysts. organic-chemistry.orgnih.gov

Functionalization for Supramolecular Recognition

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Naphthalene derivatives have been utilized as building blocks for the construction of host molecules capable of recognizing and binding specific guest molecules. acs.org The functionalization of the naphthalene core is key to imparting selective binding properties.

Derivatives of 2-hydroxy-1-naphthaldehyde have been extensively used to create chemosensors for various ions. researchgate.netresearchgate.net The hydroxyl and aldehyde groups on the naphthalene ring serve as binding sites and signaling units. The aldehyde group can be further modified, for example, by converting it into a Schiff base, to create more complex receptor sites.

For this compound, while lacking the hydroxyl group of the more commonly used precursor, the aldehyde functionality provides a handle for introducing various recognition motifs. For example, it could be converted into a Schiff base that incorporates crown ether or calixarene (B151959) units to create receptors for cations or neutral molecules. The design of such supramolecular systems would involve the strategic placement of binding sites to achieve shape and size complementarity with the target guest. Germanium complexes with 2,3-dihydroxynaphthalene (B165439) have been shown to form supramolecular layered structures, indicating the potential of functionalized naphthalenes in creating organized molecular assemblies. rsc.org

Design of Conjugated Polymers and Organic Semiconductors from Naphthalene Building Blocks

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and multiple bonds, which leads to delocalized π-electron systems and interesting electronic and optical properties. sigmaaldrich.com Naphthalene-based units are attractive building blocks for these polymers due to their rigid, planar structure and good charge transport characteristics. rsc.orgresearchgate.net

Naphthalene diimides (NDIs), in particular, are widely used as electron-accepting units in n-type organic semiconductors. researchgate.netnih.gov While this compound is not a diimide, its naphthalene core can be incorporated into conjugated polymer backbones. To be used as a monomer in common cross-coupling polymerization reactions like Suzuki or Stille coupling, the naphthaldehyde would need to be appropriately functionalized.

For example, the naphthalene ring could be halogenated (e.g., brominated) to introduce reactive sites for polymerization. The aldehyde group itself could also be used in polymerization reactions that form C=C or C=N double bonds in the polymer backbone. The design of such polymers would aim to control the electronic properties, solubility, and solid-state packing to optimize performance in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

Advanced Applications of 2,3 Dimethyl 1 Naphthaldehyde and Its Derivatives in Chemical Research

Catalysis in Organic Synthesis

The structural scaffold of 2,3-Dimethyl-1-naphthaldehyde (B12817531) is particularly amenable to the design of specialized catalysts. Its derivatives are being explored for their potential to mediate complex organic transformations with high selectivity and efficiency, particularly in the realms of asymmetric and supramolecular catalysis.

Asymmetric photocatalysis is a challenging yet powerful strategy for creating stereogenic centers. nih.gov The design of chiral catalysts that can operate effectively under photochemical conditions is complicated by the high reactivity and short lifetimes of photogenerated intermediates. mdpi.com Success in this field often requires unique catalyst architectures that can provide a well-defined chiral environment to influence the stereochemical outcome of a reaction while minimizing uncatalyzed racemic background processes. nih.govnih.gov

Naphthalene-containing structures have been successfully employed in various asymmetric photoreactions. One key challenge is ensuring that the chiral information from the catalyst is effectively transferred during the reaction. nih.gov Naphthalene (B1677914) derivatives can be incorporated into chiral auxiliaries or templates to control the stereochemistry of photochemical reactions. For instance, a chiral auxiliary-based approach has been developed to achieve high enantiomeric excess in the [2+2] cycloadditions of cinnamic acids. rsc.org

Furthermore, chiral arene sensitizers are used in asymmetric photochemistry to form exciplexes—electronically excited complexes formed between a sensitizer (B1316253) and a substrate that are held together by charge-transfer interactions. nih.gov The defined structure of these transient species can dictate the stereochemical pathway of the reaction. In a notable example of asymmetric induction, a photochromic diarylethene featuring naphthyl groups was co-crystallized with an achiral molecule to form a chiral crystal. rsc.org This conformational confinement within the crystal lattice led to a highly enantioselective photocyclization, demonstrating how the naphthalene moiety can be integral to creating a chiral environment. rsc.org While direct studies on this compound in this context are specific, its rigid aromatic structure is an ideal platform for designing such chiral photosensitizers and auxiliaries for asymmetric photochemical synthesis.

Supramolecular chemistry offers a powerful approach to catalysis, mimicking enzymatic systems by using non-covalent interactions to create confined reaction environments. mdpi.com These systems can enhance reaction rates, improve selectivity, and stabilize reactive intermediates. nih.govacs.org The concept of 'catalysis under confinement' is well-documented and can lead to unprecedented reactivity and high product selectivity. nih.gov

Naphthaldehyde derivatives are excellent candidates for inclusion in such systems. For example, the excited-state intramolecular proton transfer (ESIPT) process of 1-hydroxy-2-naphthaldehyde (B49639) has been studied within the confined nanocavities of supramolecular hosts like cyclodextrins and micelles. warwick.ac.uk The constrained environment of these hosts significantly modulates the photophysical properties and reaction dynamics of the naphthaldehyde derivative. warwick.ac.uk This demonstrates the potential for controlling reactivity by encapsulating naphthalene-based compounds within a larger assembly.

Self-assembly is a key strategy for constructing these catalytic systems. nih.gov Naphthalene-containing molecules, such as naphthalene-dipeptides and naphthalimides, are known to self-assemble into ordered structures like hydrogels and fibrous networks through π-π stacking and hydrogen bonding. nih.govnih.gov Such assemblies can create catalytically active microenvironments. nih.gov For instance, an aldehyde-catalyzed ester hydrolysis has been repurposed to induce the transient self-assembly of an imine ester intermediate into structured aggregates. nih.gov This approach highlights how the aldehyde functionality, central to this compound, can drive the formation of dynamic, self-assembled catalytic systems. The integration of the 2,3-dimethylnaphthalene (B165509) scaffold into such designs could lead to novel catalysts with tailored pockets and functionalities for specific organic transformations.

Organic Electronic and Optoelectronic Materials

Naphthalene and its derivatives are π-conjugated systems that possess favorable electronic properties for use in organic electronics. researchgate.net Their inherent thermal and chemical stability, coupled with tunable electronic energy levels, makes them attractive components for a new generation of flexible, lightweight, and low-cost electronic devices. warwick.ac.uk

Organic field-effect transistors (OFETs) are fundamental components of next-generation electronic devices such as flexible displays, sensors, and radio frequency identification (RFID) tags. rsc.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. rsc.orgresearchgate.net Naphthalene derivatives, particularly naphthalene diimides (NDIs), have emerged as a promising class of n-type (electron-transporting) materials for OFETs. warwick.ac.ukresearchgate.net

These materials are noted for their high electron affinities, which facilitates stable electron transport, even in air. researchgate.net The immense structural variety of organic compounds allows for the fine-tuning of electrical performance and processing characteristics through chemical modification. researchgate.net By functionalizing the naphthalene core, researchers can optimize molecular packing in the solid state, which is crucial for efficient charge transport. For instance, new NDI derivatives have been shown to improve electron charge mobility and enable OFET operation with increased air stability by adjusting their redox potentials. warwick.ac.uk The introduction of specific substituents can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, making the material a better candidate for n-channel transistors. acs.org

Below is a table summarizing the performance of OFETs based on different naphthalene derivatives.

| Naphthalene Derivative Class | Key Features | Reported Electron Mobility (cm²/Vs) | On/Off Ratio | Ref |

| Halogenated NDI Derivatives | Air-stable electron transport, low threshold voltage. | Up to 0.18 | ~6.7 x 10³ | researchgate.net |

| NDI with Stannyl Substituents | Improved electron affinity, versatile functionalization. | High charge-carrier mobility values reported. | Not specified | warwick.ac.uk |

| NDI with Alkylthienyl Groups | Solution processable, LUMO level of -3.94 eV. | Approaching 0.01 | > 10⁵ | acs.org |

This table is interactive. Click on the headers to sort the data.

Nonlinear optical (NLO) materials are essential for advanced photonic technologies, including optical data storage, image processing, and optical switching. rsc.org Organic molecules with extended π-conjugation can exhibit significant NLO responses, which arise from the interaction of intense laser light with the material, leading to phenomena like third-harmonic generation (THG). nih.gov

The NLO properties of a molecule are governed by its hyperpolarizability, which can be enhanced by creating systems with strong intramolecular charge transfer. This is typically achieved by connecting electron-donating and electron-accepting groups through a π-conjugated bridge. rsc.org The naphthalene scaffold of this compound serves as an excellent π-bridge. The dimethyl groups act as weak electron donors, while the aldehyde group is an electron acceptor.

Theoretical studies using methods like Density Functional Theory (DFT) are crucial for predicting and understanding the NLO properties of new compounds. rsc.org Research on similar structures, such as substituted N,N-dimethylanilines, has shown that modifications to donor/acceptor strength and conjugation length can significantly increase the first-order hyperpolarizability. rsc.org For example, certain chromophores have been found to exhibit THG signals that are up to 12 times stronger than reference materials like silica. nih.gov By strategically modifying the this compound structure—for instance, by converting the aldehyde to a stronger acceptor group or by extending the π-system—it is possible to design novel materials with remarkable NLO properties suitable for photonic applications. rsc.org

Chemosensor Development and Sensing Mechanisms

The detection of specific ions and molecules is critical for environmental monitoring, industrial process control, and medical diagnostics. rsc.org Chemosensors are molecules designed to signal the presence of a specific analyte through a measurable change, such as a shift in color (colorimetric) or a change in fluorescence intensity (fluorometric). Naphthaldehyde derivatives are widely used as the core component in Schiff base chemosensors due to their straightforward synthesis and effective photophysical properties.

Schiff bases are typically formed by the condensation reaction between an aldehyde, such as a naphthaldehyde derivative, and a primary amine. The resulting imine group, in conjunction with the naphthalene ring, can act as a selective binding site for metal ions. Upon binding, the electronic properties of the sensor molecule are altered, leading to a detectable spectroscopic response.